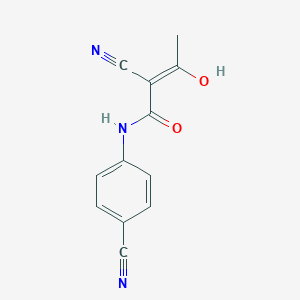
(2Z)-2-Cyano-N-(4-cyanophenyl)-3-hydroxy-2-Butenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-Cyano-N-(4-cyanophenyl)-3-hydroxy-2-Butenamide is a chemical compound with potential applications in various fields, including pharmaceuticals and materials science. Its structure consists of a butenamide backbone with cyano and hydroxy functional groups, making it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-Cyano-N-(4-cyanophenyl)-3-hydroxy-2-Butenamide typically involves the reaction of 4-cyanobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and hydrolysis steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity by optimizing reaction parameters such as temperature, pressure, and reaction time. The use of automated systems and advanced purification techniques like crystallization and chromatography further enhances the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-Cyano-N-(4-cyanophenyl)-3-hydroxy-2-Butenamide undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of cyano groups to amines using reducing agents such as lithium aluminum hydride or hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions where the cyano or hydroxy groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogenation catalysts.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-Cyano-N-(4-cyanophenyl)-3-hydroxy-2-Butenamide serves as an intermediate for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for probing the activity of specific enzymes and understanding their role in various biological processes.
Medicine
In medicine, this compound may have potential as a pharmaceutical intermediate. Its ability to undergo various chemical transformations allows for the synthesis of drug candidates with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of (2Z)-2-Cyano-N-(4-cyanophenyl)-3-hydroxy-2-Butenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and hydroxy groups play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. This compound may also act as an inhibitor or activator of certain enzymes, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-cyanophenyl)-3-phenyl-2-propen-1-one
- 4-(3-phenylprop-2-enoyl)benzonitrile
- 4’-cyanochalcone
Uniqueness
Compared to similar compounds, (2Z)-2-Cyano-N-(4-cyanophenyl)-3-hydroxy-2-Butenamide stands out due to its unique combination of functional groups. The presence of both cyano and hydroxy groups allows for a wider range of chemical reactions and applications. Additionally, its specific structural configuration may confer distinct biological and chemical properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H9N3O2 |
|---|---|
Molecular Weight |
227.22 g/mol |
IUPAC Name |
(Z)-2-cyano-N-(4-cyanophenyl)-3-hydroxybut-2-enamide |
InChI |
InChI=1S/C12H9N3O2/c1-8(16)11(7-14)12(17)15-10-4-2-9(6-13)3-5-10/h2-5,16H,1H3,(H,15,17)/b11-8- |
InChI Key |
CJLVNIUFPOODAD-FLIBITNWSA-N |
Isomeric SMILES |
C/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)C#N)/O |
Canonical SMILES |
CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


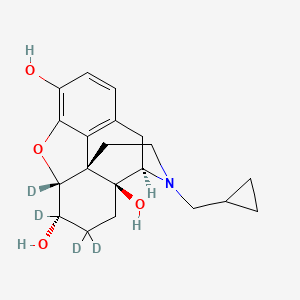
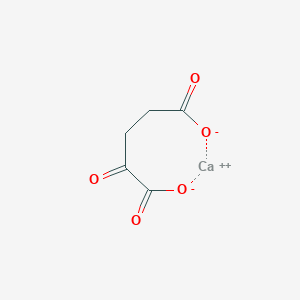
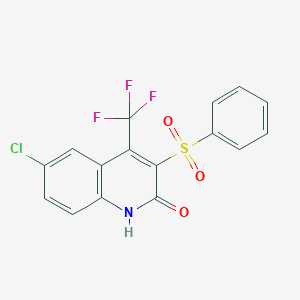
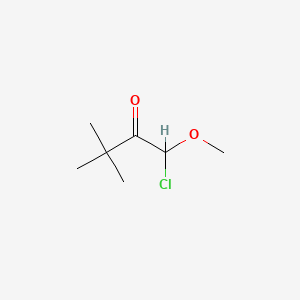

![4,6-Dimethoxy-1,3,5-triazin-2-yl 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoate](/img/structure/B13838053.png)
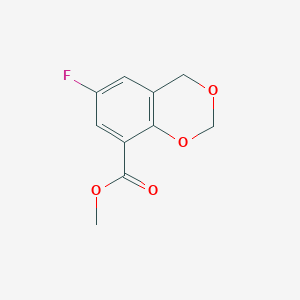
![(2R,5S)-5-[benzyl(carboxy)amino]-2-[(4-fluorophenyl)methyl]-6-methyl-4-oxoheptanoic acid](/img/structure/B13838083.png)


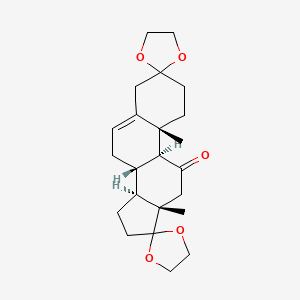
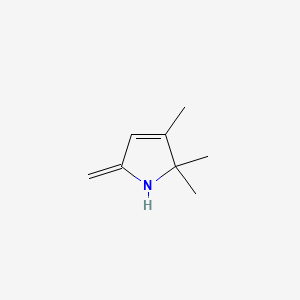
![3-[(3-Nitrophenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13838137.png)

